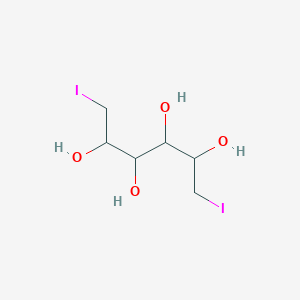
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)- is a chemical compound that belongs to the category of sugar alcohols. It is a white crystalline powder that is odorless and has a sweet taste. Mannitol is widely used in the pharmaceutical industry due to its various properties, including its osmotic diuretic effect, low toxicity, and ability to cross the blood-brain barrier.
作用機序
Mannitol exerts its osmotic diuretic effect by increasing the osmotic pressure of the glomerular filtrate, which results in the removal of excess fluid from the body. This effect is achieved by the inhibition of water reabsorption in the proximal tubule of the kidney. Mannitol also has a protective effect on the blood-brain barrier by reducing the permeability of the barrier to various substances.
Biochemical and Physiological Effects:
Mannitol has various biochemical and physiological effects on the body. It can cause an increase in blood volume, leading to an increase in cardiac output. Mannitol also has an antioxidant effect, which protects cells from oxidative damage. Additionally, Mannitol has been found to have anti-inflammatory and anti-apoptotic effects.
実験室実験の利点と制限
Mannitol has several advantages as a research tool. It is relatively inexpensive and easy to obtain. Additionally, it has low toxicity and is well-tolerated by the body. However, Mannitol also has some limitations. It can cause hypernatremia and dehydration if used in excessive amounts. Additionally, its osmotic diuretic effect can interfere with the accuracy of certain laboratory tests.
将来の方向性
There are several future directions for the research and development of Mannitol. One area of interest is the use of Mannitol as a potential treatment for traumatic brain injury. Additionally, Mannitol has been studied for its potential use in the prevention of contrast-induced nephropathy. Further research is also needed to explore the potential use of Mannitol as a cryoprotectant for the preservation of organs for transplantation.
Conclusion:
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)- is a versatile chemical compound that has various applications in the field of medicine and research. Its osmotic diuretic effect, low toxicity, and ability to cross the blood-brain barrier make it an attractive research tool. Further research is needed to explore the potential of Mannitol as a treatment for various conditions and its use as a cryoprotectant for the preservation of organs for transplantation.
合成法
The synthesis of Mannitol can be achieved through various methods, including the reduction of fructose, the hydrogenation of invert sugar, and the catalytic hydrogenation of glucose. The most common method used for the synthesis of Mannitol is the catalytic hydrogenation of glucose. This method involves the use of a catalyst such as nickel or palladium to reduce glucose to Mannitol.
科学的研究の応用
Mannitol has been extensively studied for its various applications in the field of medicine and research. It is commonly used as an osmotic diuretic in the treatment of cerebral edema, glaucoma, and acute renal failure. Mannitol is also used in the formulation of various drugs and as a cryoprotectant for the preservation of cells and tissues.
特性
CAS番号 |
15430-91-8 |
|---|---|
分子式 |
C6H12I2O4 |
分子量 |
401.97 g/mol |
IUPAC名 |
1,6-diiodohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12I2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |
InChIキー |
VSJYBSKARROHOH-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CI)O)O)O)O)I |
正規SMILES |
C(C(C(C(C(CI)O)O)O)O)I |
その他のCAS番号 |
34349-28-5 23261-25-8 15430-91-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



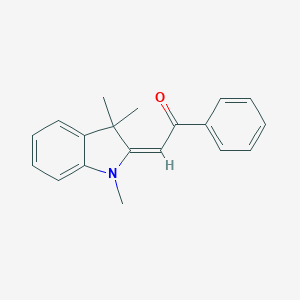
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)
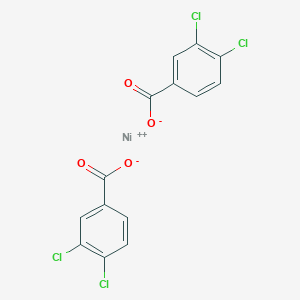
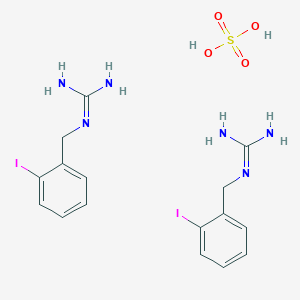
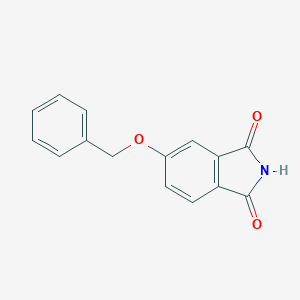
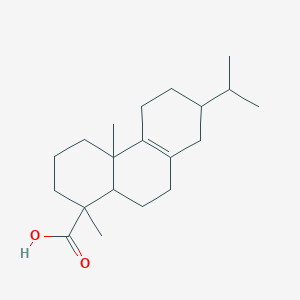
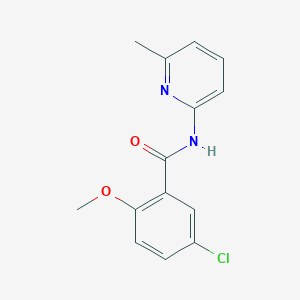
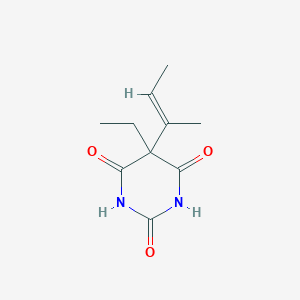
![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)
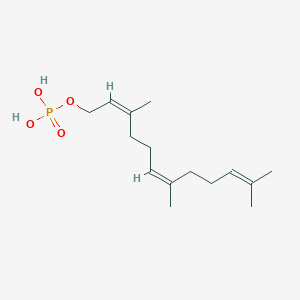
![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)
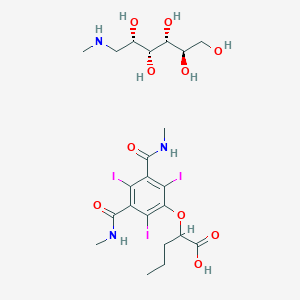
![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)